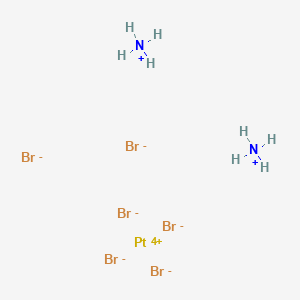
2-Cyanobenzamide
Übersicht
Beschreibung
2-Cyanobenzamide is a chemical compound that serves as a key precursor in the synthesis of various heterocyclic compounds. It is characterized by the presence of a cyano group and an amide group attached to a benzene ring. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of antitumor agents .
Synthesis Analysis
The synthesis of 2-Cyanobenzamide derivatives can be achieved through various synthetic pathways. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yields 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which can be further transformed into a range of heterocyclic derivatives . Another approach involves the palladium-catalyzed imidoylative cycloamidation of N-alkyl-2-isocyanobenzamides, leading to axially chiral 2-arylquinazolinones with good yields and atroposelectivities . Additionally, a TBAB-mediated brominative 5-exo-dig oxy-cyclization of 2-alkynylbenzamide has been described for the synthesis of isobenzofuran-1-imines and isobenzofuran derivatives .
Molecular Structure Analysis
The molecular structure of 2-Cyanobenzamide derivatives can vary significantly depending on the specific substituents and the nature of the heterocyclic ring formed. For example, 3-cyanobenzamide crystallizes in the monoclinic system with a non-planar molecular structure, where the amide group is rotated in relation to the phenyl ring . This rotation is influenced by hydrogen bonding and π-π interactions within the crystal structure, which can be analyzed through molecular orbital calculations .
Chemical Reactions Analysis
2-Cyanobenzamide and its derivatives participate in a variety of chemical reactions, which are often regioselective and can lead to diverse products. These reactions include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions . The choice of reaction conditions and reagents can direct the synthesis towards specific heterocyclic systems, which are valuable for further transformations and biological investigations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Cyanobenzamide derivatives are influenced by their molecular structure and the nature of the substituents. For instance, the presence of hydrogen bonds and the non-planarity of the molecule can affect the melting point, solubility, and stability of the compound . The reactivity of the cyano and amide groups also plays a crucial role in determining the chemical behavior of these compounds, as they can engage in various interactions and reactions that are essential for the synthesis of pharmacologically active molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis of Silicon Phthalocyanines
- Application Summary: 2-Cyanobenzamide is used in the synthesis of Silicon phthalocyanines . Silicon phthalocyanines are a type of chemical compound that have applications in various fields such as photodynamic therapy for cancer treatment, solar cells, and optical limiting devices.
- Methods of Application: The reaction of 2-cyanobenzamide (obtained from hydrolysis of phthalimide with concentrated ammonium hydroxide) with SiCl4 in quinoline at elevated temperatures (∼205 °C) resulted in the formation of a blue solid . The crude precipitate was washed with quinoline, benzene, pyridine, acetic acid, ethanol, and ether to obtain the final product .
- Results or Outcomes: The result of this process is the formation of Silicon phthalocyanines . The specific outcomes or quantitative data from this process are not provided in the source.
Photodynamic Therapy
- Application Summary: 2-Cyanobenzamide is used in the synthesis of Zinc (II) phthalocyanine (ZnPc), a type of photosensitizer used in photodynamic therapy . Photodynamic therapy is a treatment that uses a drug, called a photosensitizer or photosensitizing agent, and a particular type of light to kill cancer cells .
- Methods of Application: The specific methods of application or experimental procedures for using 2-Cyanobenzamide in the synthesis of Zinc (II) phthalocyanine are not provided in the source .
- Results or Outcomes: The result of this process is the formation of Zinc (II) phthalocyanine, a photosensitizer with low dark toxicity and high single oxygen quantum yield . This photosensitizer is currently being tested in clinical trials .
Photovoltaics and Optoelectronics
- Application Summary: Phthalocyanines, which can be synthesized using 2-Cyanobenzamide, have been utilized in various fields of industrial applications, such as photovoltaics and optoelectronics .
- Methods of Application: The specific methods of application or experimental procedures for using 2-Cyanobenzamide in these applications are not provided in the source .
- Results or Outcomes: The outcomes of these applications are the development of devices such as solar cells and optical discs .
Photocatalysis
- Application Summary: Silicon phthalocyanines, which can be synthesized using 2-Cyanobenzamide, have applications in photocatalysis . Photocatalysis is a process in which light energy is used to speed up a reaction which would otherwise proceed slowly or not at all.
- Methods of Application: The specific methods of application or experimental procedures for using 2-Cyanobenzamide in these applications are not provided in the source .
- Results or Outcomes: The outcomes of these applications are the development of efficient photocatalysts .
Photouncaging Techniques
- Application Summary: Silicon phthalocyanines, which can be synthesized using 2-Cyanobenzamide, have applications in photouncaging techniques . Photouncaging is a technique used in biochemistry to study the dynamics of biochemical processes. It involves the use of light to remove a protective group from a molecule, thereby activating it.
- Methods of Application: The specific methods of application or experimental procedures for using 2-Cyanobenzamide in these applications are not provided in the source .
- Results or Outcomes: The outcomes of these applications are the development of new tools for studying biochemical processes .
Photoimmunotherapy
- Application Summary: Silicon phthalocyanines, which can be synthesized using 2-Cyanobenzamide, have applications in photoimmunotherapy . Photoimmunotherapy is a type of cancer treatment that combines the use of light with immunotherapy.
- Methods of Application: The specific methods of application or experimental procedures for using 2-Cyanobenzamide in these applications are not provided in the source .
- Results or Outcomes: The outcomes of these applications are the development of new treatments for cancer .
Safety And Hazards
Zukünftige Richtungen
2-Cyanobenzamide is used in the synthesis of silicon phthalocyanines, which have a wide range of applications in various fields such as photouncaging techniques, photothermal and photoimmunotherapy, photovoltaics, optoelectronics, and photocatalysis . The future directions of 2-Cyanobenzamide could be aligned with these applications.
Eigenschaften
IUPAC Name |
2-cyanobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQPCKPKAIRSEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066170 | |
| Record name | Benzamide, 2-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanobenzamide | |
CAS RN |
17174-98-0 | |
| Record name | 2-Cyanobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17174-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 2-cyano- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017174980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyanobenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 2-cyano- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, 2-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-cyanobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















